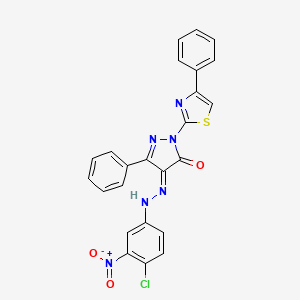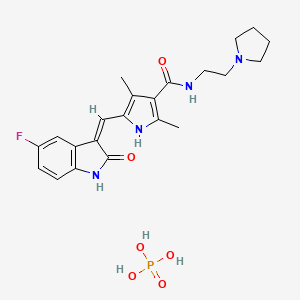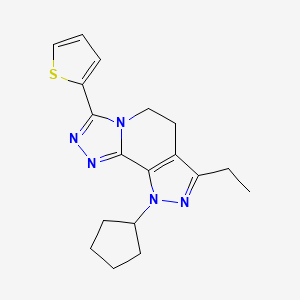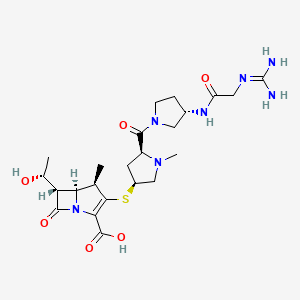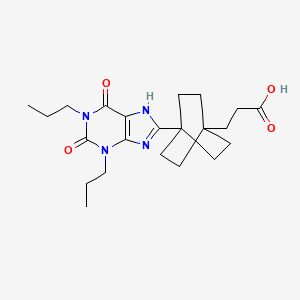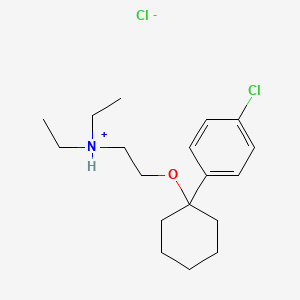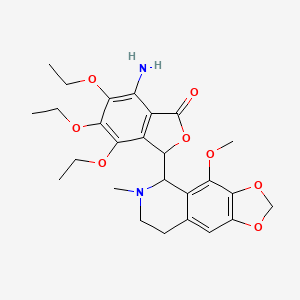
Tritoqualine
Übersicht
Beschreibung
Tritoqualine, also known as hypostamine, is an inhibitor of the enzyme histidine decarboxylase and therefore an atypical antihistamine . It is used for the treatment of urticaria and allergic rhinitis .
Synthesis Analysis
The synthesis of Tritoqualine involves the use of cotarnine hydrochloride, a natural tetrahydroisoquinoline (THIQ) alkaloid . A patent describes the synthesis of Tritoqualine salts to improve the solubility of these compounds .Molecular Structure Analysis
Tritoqualine has a molecular formula of C26H32N2O8 . Its molecular weight is 500.548 g/mol . The IUPAC name for Tritoqualine is 7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one .Physical And Chemical Properties Analysis
Tritoqualine is a member of isoquinolines . It has a molecular weight of 500.5 g/mol and a molecular formula of C26H32N2O8 .Relevant Papers Several papers have been published on Tritoqualine. One paper investigated the suppressive effects of Tritoqualine on cell growth and collagen secretion . Another paper discussed the effect of Tritoqualine on the proliferation of interleukin-3 dependent cell line and sensitive cells .
Wissenschaftliche Forschungsanwendungen
Antihistamine
Tritoqualine, also known as hypostamine, is an inhibitor of the enzyme histidine decarboxylase . This makes it an atypical antihistamine, which can be used for the treatment of conditions like urticaria and allergic rhinitis .
Treatment of Allergic Rhinitis
In a randomized, placebo-controlled study, Tritoqualine was used in the treatment of perennial allergic rhinitis . The results showed that it could be a potential treatment option for this condition .
Treatment of Urticaria
Urticaria, also known as hives, is another condition that Tritoqualine has been used to treat . Its antihistamine properties make it effective in reducing the symptoms of this condition .
Synthesis of Tritoqualine Salts
Tritoqualine can be synthesized with hydrochloric acid to produce Tritoqualine hydrochloride . This process involves the addition of hydrochloric acid at a dose of 0.01 M .
Pharmacological Properties
While the pharmacological properties of Tritoqualine are not fully understood, it is known to be a small molecule . Its chemical formula is C26H32N2O8, and it has a molar mass of 500.548 g·mol −1 .
Eigenschaften
IUPAC Name |
7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGJVQIJENCTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864514 | |
| Record name | Tritoqualine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tritoqualine | |
CAS RN |
14504-73-5 | |
| Record name | Tritoqualine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tritoqualine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tritoqualine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tritoqualine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(3H)-isobenzofuranone, 7-amino-4,5,6 triethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1-3-dioxolo(4,5- g)isoquinolin-5-yl)-hyspotamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITOQUALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4MW5166YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tritoqualine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tritoqualine exert its anti-allergic effects?
A1: While initially thought to act primarily as a histidine decarboxylase (HDC) inhibitor, research suggests tritoqualine's anti-allergic effects stem from a combination of mechanisms. These include:
- Inhibition of Histamine Release: Tritoqualine demonstrates a direct inhibitory effect on histamine release from mast cells, a crucial step in allergic reactions. [] This effect appears to be independent of HDC inhibition. []
- Modulation of Immune Cell Proliferation: Tritoqualine may interfere with the proliferation and differentiation of certain immune cells, particularly those involved in allergic responses, such as mast cells and basophils. [] This suggests a potential role in regulating immune responses beyond direct histamine antagonism.
Q2: Does tritoqualine affect histamine levels in the body?
A: The impact of tritoqualine on histamine levels appears complex and potentially context-dependent. Some studies report a reduction in plasma histamine concentrations during tritoqualine treatment, [] while others observed a transient increase in hepatic and blood histamine levels in rats following partial hepatectomy. [] Further research is needed to fully elucidate the relationship between tritoqualine and histamine levels under various conditions.
Q3: Beyond allergy, are there other potential therapeutic applications for tritoqualine?
A3: Research suggests tritoqualine may offer benefits beyond its anti-allergic properties:
- Hepatoprotective Effects: Tritoqualine exhibits protective effects against liver injury induced by various toxins, including carbon tetrachloride (CCl4). [, , , ] Studies suggest these effects may involve suppressing lipid peroxidation, [] inhibiting enzyme leakage from hepatocytes, [, ] and promoting liver regeneration. [, ]
- Anti-Fibrotic Activity: Tritoqualine demonstrates potential in mitigating fibrosis, particularly in the liver. [, ] It appears to suppress collagen secretion from fibroblasts, [] reduce hydroxyproline and histamine levels in the liver, [] and inhibit the activation of mast cells, which are implicated in fibrosis progression. []
Q4: What is the molecular formula and weight of tritoqualine?
A4: Tritoqualine has the molecular formula C22H27NO7 and a molecular weight of 417.45 g/mol.
Q5: Is there any spectroscopic data available for tritoqualine?
A5: While the provided abstracts don't include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for structural characterization of compounds like tritoqualine.
Q6: How stable is tritoqualine under different conditions?
A6: The abstracts provided do not delve into the specifics of tritoqualine's stability under various conditions (temperature, pH, light exposure, etc.). This information is crucial for understanding storage requirements and formulating stable dosage forms.
Q7: Are there any strategies to improve tritoqualine's stability, solubility, or bioavailability?
A: Formulation strategies, such as the use of cyclodextrins, [] can enhance the solubility, stability, and bioavailability of poorly soluble drugs. The specific approaches for tritoqualine would depend on its physicochemical properties and the desired dosage form.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of tritoqualine?
A: While the abstracts touch upon tritoqualine's administration (oral, intravenous) and mention its biliary excretion, [] detailed pharmacokinetic studies are needed to fully elucidate its ADME profile.
Q9: How does the route of administration affect tritoqualine's efficacy?
A9: Comparing the efficacy of different administration routes (e.g., oral vs. intravenous) requires dedicated pharmacokinetic and pharmacodynamic studies to assess how each route influences the drug's concentration at the site of action over time.
Q10: What in vitro models have been used to study tritoqualine's effects?
A10: Researchers have employed various in vitro models to investigate tritoqualine's mechanisms and effects:
- Isolated Rat Hepatocytes: This model has been used to assess tritoqualine's protective effects against CCl4-induced toxicity, revealing its ability to suppress lipid peroxidation and enzyme leakage. [, ]
- Primary Cultured Rat Hepatocytes: This model has been utilized to investigate tritoqualine's ability to reduce enzyme leakage induced by D-galactosamine, suggesting its hepatoprotective effects extend beyond just anti-oxidant mechanisms. []
- Fibroblast Cell Lines (Balb/3T3 and 3T6): These cell lines have been used to demonstrate tritoqualine's ability to suppress fibroblast growth and collagen secretion, highlighting its potential as an anti-fibrotic agent. []
- Mast Cells: Studies using rat peritoneal mast cells and mastocytoma P-815 cells have been instrumental in elucidating tritoqualine's inhibitory effects on histamine release, a key aspect of its anti-allergic properties. []
Q11: What animal models have been used to evaluate tritoqualine's therapeutic potential?
A11: Researchers have employed various animal models to assess tritoqualine's efficacy in different disease contexts:
- Rat Models of Adjuvant Arthritis: While one study on August and Wistar rats did not show a significant effect of tritoqualine on adjuvant arthritis, [] further investigations with different dosages or treatment durations might be warranted.
- Rat Models of Liver Injury: These models, often employing CCl4-induced injury, have been instrumental in demonstrating tritoqualine's hepatoprotective effects, including its ability to reduce enzyme leakage, suppress lipid peroxidation, and promote liver regeneration. [, , , ]
- Rat Models of Anaphylaxis: Studies using these models have provided insights into tritoqualine's ability to mitigate anaphylactic reactions, though further research is needed to fully understand its protective mechanisms in these contexts. [, ]
Q12: What is the safety profile of tritoqualine?
A12: While generally considered well-tolerated, tritoqualine has been associated with some side effects:
- Flu-Like Syndrome: In one case report, a patient with cutaneous mastocytosis developed flu-like symptoms (fever, malaise, myalgias) after tritoqualine administration. []
- Lack of Sedative Effects: Notably, tritoqualine does not appear to cause significant sedation, a common side effect of many antihistamines. [, ]
Q13: Does tritoqualine interact with drug transporters or metabolizing enzymes?
A13: The provided abstracts do not delve into tritoqualine's interactions with drug transporters or metabolizing enzymes. Investigating these interactions is crucial for understanding potential drug-drug interactions and optimizing dosing regimens.
Q14: What analytical methods are used to characterize and quantify tritoqualine?
A14: While not explicitly detailed in the abstracts, various analytical techniques are likely used to study tritoqualine:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






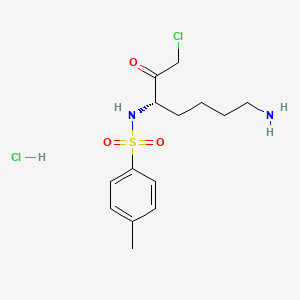
![1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol](/img/structure/B1683193.png)
